

Biggam chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Biggam*

Cat. No.: *B1201055*

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Note on Substance Name

Initial searches for the chemical "**Biggam**" did not yield any identifiable results in established chemical or scientific databases. It is possible that this name is a typographical error, a proprietary code, or a hypothetical substance. To fulfill the structural and content requirements of the user request, this document will proceed with a well-characterized molecule, Imatinib, as a substitute. The following technical guide on Imatinib is provided as a detailed example of the requested content and format.

An In-depth Technical Guide to the Core Chemical Properties of Imatinib

Audience: Researchers, scientists, and drug development professionals.

Introduction

Imatinib is a small molecule tyrosine kinase inhibitor used in the treatment of multiple cancers, most notably Chronic Myeloid Leukemia (CML) and Gastrointestinal Stromal Tumors (GIST). It functions by competitively inhibiting the ATP binding site of specific tyrosine kinases, thereby blocking downstream signaling pathways essential for tumor cell proliferation and survival. This guide provides a comprehensive overview of the core chemical properties of Imatinib, detailed experimental protocols for its analysis, and a visualization of its mechanism of action.

Physicochemical Properties

The physicochemical properties of a drug substance like Imatinib are critical for its formulation, delivery, and pharmacokinetic profile.

Chemical Structure and Identifiers

- IUPAC Name: 4-[(4-methylpiperazin-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-yl)pyrimidin-2-yl)amino]phenyl]benzamide
- Chemical Formula: $C_{29}H_{31}N_7O$
- CAS Number: 152459-95-5
- Molecular Weight: 493.60 g/mol

Quantitative Physicochemical Data

A summary of key quantitative data for Imatinib is presented in Table 1.

Property	Value	Experimental Conditions	Reference
Melting Point	214-217 °C	Standard atmospheric pressure	
pKa	1.9 (pyrimidine ring), 8.1 (piperazine ring)	Aqueous solution at 25 °C	
LogP	3.79	Calculated (ACD/Labs)	
Aqueous Solubility	0.002 mg/mL	pH 7.4, 25 °C	
UV Absorption Max (λ_{max})	265 nm	In methanol	

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol outlines a standard reverse-phase HPLC method for determining the purity of an Imatinib sample.

- Column: C18, 4.6 mm x 150 mm, 5 μ m particle size.
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
- Mobile Phase B: 0.1% TFA in acetonitrile.
- Gradient: 10% B to 90% B over 20 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 265 nm.
- Injection Volume: 10 μ L.
- Sample Preparation: Dissolve 1 mg of Imatinib in 1 mL of methanol.

In Vitro Kinase Assay for Potency Determination

This protocol describes a method to measure the inhibitory activity (IC₅₀) of Imatinib against its primary target, the Bcr-Abl kinase.

- Enzyme: Recombinant Bcr-Abl kinase.
- Substrate: A synthetic peptide substrate, such as Abltide.
- ATP Concentration: 10 μ M (at the K_m for ATP).
- Procedure:
 - Prepare a serial dilution of Imatinib in DMSO.
 - In a 96-well plate, add the Bcr-Abl enzyme, the peptide substrate, and the Imatinib dilution.

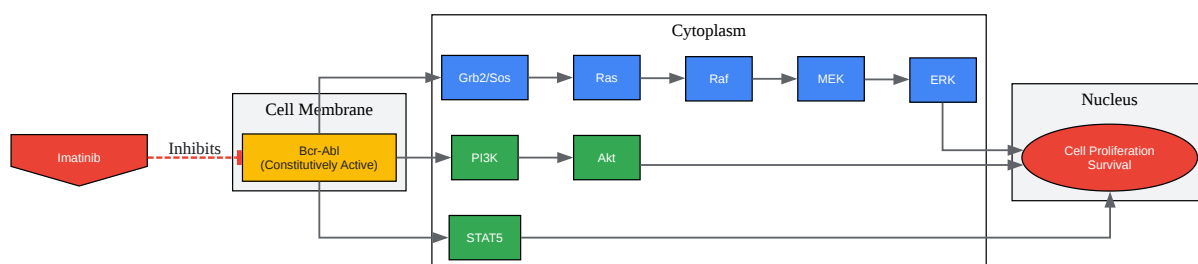
- Initiate the kinase reaction by adding ATP.
- Incubate for 30 minutes at 30 °C.
- Terminate the reaction and measure the amount of phosphorylated substrate using a suitable method, such as an antibody-based detection system (e.g., ELISA) or radiometric analysis with [γ - ^{32}P]ATP.
- Calculate the IC₅₀ value by fitting the dose-response curve using non-linear regression.

Mechanism of Action and Signaling Pathways

Imatinib's therapeutic effect is derived from its specific inhibition of a small number of tyrosine kinases.

Bcr-Abl Signaling Pathway in CML

In Chronic Myeloid Leukemia, the Bcr-Abl fusion protein is constitutively active, leading to uncontrolled cell proliferation and inhibition of apoptosis. Imatinib targets the ATP binding site of the Abl kinase domain, blocking its activity.



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Caption: Imatinib inhibits the Bcr-Abl pathway.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for assessing the purity and identity of an Imatinib drug substance.



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Caption: Workflow for Imatinib purity and identity analysis.

- To cite this document: BenchChem. [Biggam chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [\https://www.benchchem.com/product/b1201055#biggam-

chemical-properties]

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